molecular formula C5H5BrN2O2 B1267282 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 82231-52-5

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1267282
CAS RN: 82231-52-5
M. Wt: 205.01 g/mol
InChI Key: XIZPNSLYWMMPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pyrazole ring is a prominent scaffold in the realm of medicinal chemistry, offering a versatile framework for the development of various pharmacological agents. Compounds such as 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid have drawn significant attention due to their potential applications in diverse chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions or the functionalization of existing pyrazole compounds. For example, Yıldırım, Kandemirli, and Demir (2005) described the functionalization reactions of pyrazole-3-carboxylic acid, achieving good yields and providing a basis for further modifications of the pyrazole core (Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical behavior and biological activity. Spectroscopic methods such as NMR and X-ray crystallography are instrumental in determining these structures. For instance, Ryzhkova, Ryzhkov, and Elinson (2020) elucidated the structure of a bromophenyl isoxazolone derivative through comprehensive spectral analysis, highlighting the importance of structural determination in the development of bioactive compounds (Ryzhkova, Ryzhkov, & Elinson, 2020).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, leading to the formation of complex structures with potential biological activities. Bobko et al. (2012) developed an efficient route for the synthesis of pyrazole carboxamides, demonstrating the versatility of pyrazole derivatives in organic synthesis (Bobko, Kaura, Evans, & Su, 2012).

Scientific Research Applications

  • Synthesis of 1,4’-bipyrazoles

    • Field : Organic Chemistry
    • Application : 4-Bromopyrazole, a derivative of pyrazole, is used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • Results : The synthesis results in 1,4’-bipyrazoles, but the exact yield or other quantitative data is not provided in the sources .
  • Preparation of solid hexacoordinate complexes

    • Field : Coordination Chemistry
    • Application : 4-Bromopyrazole is used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
    • Method : The method involves reacting 4-Bromopyrazole with dimethyl- and divinyl-tindichloride, but the exact procedure and conditions are not specified .
    • Results : The reaction results in the formation of solid hexacoordinate complexes, but the exact yield or other quantitative data is not provided .
  • Synthesis of bioactive chemicals

    • Field : Medicinal Chemistry and Drug Discovery
    • Application : Pyrazole derivatives, including 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, are used as scaffolds in the synthesis of bioactive chemicals .
    • Method : The synthesis methods vary widely depending on the specific bioactive chemical being synthesized. They typically involve organic synthesis procedures .
    • Results : The synthesis results in various bioactive chemicals, but the exact yield, efficacy, or other quantitative data is not provided in the sources .
  • Synthesis of Antifungal Compounds

    • Field : Medicinal Chemistry
    • Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
    • Method : The synthesis methods vary widely depending on the specific antifungal compound being synthesized. They typically involve organic synthesis procedures .
    • Results : Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .
  • Inhibitor of D-amino acid oxidase (DAO)

    • Field : Biochemistry
    • Application : 3-Methylpyrazole-5-carboxylic acid, a derivative of pyrazole, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • Method : The method involves the use of 3-Methylpyrazole-5-carboxylic acid as an inhibitor in biochemical assays .
    • Results : 3-Methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain .
  • Synthesis of 1,4’-bipyrazoles
    • Field : Organic Chemistry
    • Application : 4-Bromopyrazole, a derivative of pyrazole, is used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • Method : The exact method of synthesis is not specified in the sources, but it typically involves organic synthesis procedures .
    • Results : The synthesis results in 1,4’-bipyrazoles, but the exact yield or other quantitative data is not provided in the sources .

Safety And Hazards

The safety information for “4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZPNSLYWMMPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309739
Record name 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

82231-52-5, 861382-63-0
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82231-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 82231-52-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 861382-63-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Citations

For This Compound
1
Citations
MA Tabrizi, PG Baraldi, D Preti, R Romagnoli… - Bioorganic & Medicinal …, 2008 - Elsevier
A new series of 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives has been identified as potent A 2B adenosine receptor antagonists. The products have been …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.